CK-1δ Inhibitory Potency: Structural Determinants Favoring 5-Chloro Substitution in Benzothiazole-Phenylacetamides
In a systematic structure-activity relationship study of N-(benzothiazolyl)-2-phenylacetamide derivatives, compounds with halogen substitution at the 5-position of the benzothiazole ring consistently exhibited enhanced CK-1δ inhibitory potency compared to the unsubstituted parent scaffold. The lead compound 4 (bearing a 5-chloro substituent) demonstrated an IC₅₀ of 23 nM against recombinant human CK-1δ in a Kinase-Glo luminescent assay, representing the most potent compound within the seven-member series [1]. By contrast, the unsubstituted parent N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (MLS000527505) showed an IC₅₀ of 330 nM in a comparable CK-1δ inhibition assay [2]. This approximately 14-fold potency enhancement is consistent with the electron-withdrawing effect of the 5-chloro group improving key hydrogen-bonding interactions within the CK-1δ ATP-binding pocket. Further corroboration comes from a structurally related benzothiazole-urea series, where chlorine substitution on the benzothiazole ring produced the most potent dual CK-1δ/ε inhibitor K687 (CK-1δ IC₅₀ = 0.16 µM, CK-1ε IC₅₀ = 1.92 µM), outperforming non-chlorinated analogs [3].
| Evidence Dimension | CK-1δ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Class representative (compound 4, 5-chloro-benzothiazole-phenylacetamide): IC₅₀ = 23 nM against recombinant human CK-1δ |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (MLS000527505, unsubstituted parent): IC₅₀ = 330 nM; LH-846 (alternative CK-1δ inhibitor scaffold): IC₅₀ = 290 nM |
| Quantified Difference | ~14-fold more potent than unsubstituted parent; ~12.6-fold more potent than LH-846 |
| Conditions | Kinase-Glo luminescent assay, recombinant human CK-1δ, 60 min incubation with casein substrate |
Why This Matters
For researchers requiring maximal CK-1δ target engagement at minimal compound concentrations to avoid off-target effects, the 5-chloro substitution provides a quantifiable potency advantage that directly influences experimental design and dosing in cell-based models.
- [1] Morales-Garcia JA, et al. ACS Omega. 2017;2(8):5215-5220. doi: 10.1021/acsomega.7b00869. View Source
- [2] BindingDB Entry: MLS000527505 | N-(1,3-benzothiazol-2-yl)-2-phenylacetamide. CK-1δ IC₅₀ = 330 nM. ChEMBL_473620 (CHEMBL940173). View Source
- [3] Pérez DI, et al. J. Enzyme Inhib. Med. Chem. 2018;33(1):423-434. doi: 10.1080/14756366.2017.1419216. View Source
